Methyltris(pentafluorophenyl)stannane
Description
Methyltris(pentafluorophenyl)stannane is an organotin compound with the molecular formula C19H3F15Sn, featuring a central tin atom bonded to three pentafluorophenyl (C6F5) groups and one methyl (CH3) group. The pentafluorophenyl substituents impart strong electron-withdrawing properties, enhancing the compound’s stability and reactivity in catalytic and material science applications .
Properties
CAS No. |
1062-71-1 |
|---|---|
Molecular Formula |
C19H3F15Sn |
Molecular Weight |
634.9 g/mol |
IUPAC Name |
methyl-tris(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/3C6F5.CH3.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H3; |
InChI Key |
ZDNZXKMCNCTLGN-UHFFFAOYSA-N |
SMILES |
C[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
C[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Synonyms |
Methyltris(pentafluorophenyl)stannane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Stannanes
Key Structural Features
Organotin compounds are classified by their substituents, which dictate their physical and chemical behavior. Below is a comparative analysis of Methyltris(pentafluorophenyl)stannane with structurally similar stannanes:
Table 1: Structural and Physical Properties of Selected Stannanes
<sup>a</sup> Calculated based on substituent contributions.
<sup>b</sup> Estimated using atomic masses (Br = 79.9, Sn = 118.7).
Key Observations :
- Electron Effects : The pentafluorophenyl groups in this compound are highly electronegative, making the tin center more Lewis acidic compared to benzyl or methoxyphenyl substituents . This property is critical in catalysis, where electron-deficient tin centers enhance reactivity.
- Steric Considerations : The bulkier pentafluorophenyl groups may reduce nucleophilic attack at the tin atom compared to smaller substituents like bromine or methoxy groups .
Catalytic Activity
- This compound: The electron-withdrawing C6F5 groups stabilize negative charges, making this compound effective in cross-coupling reactions. Similar fluorinated tin compounds are used in polymer synthesis and as precursors for nanomaterials .
- Tribenzylfluorostannane : Benzyl groups provide moderate steric protection, favoring applications in stoichiometric tin-mediated reactions rather than catalysis .
- Bromo-tris(4-methoxyphenyl)stannane : Methoxy groups donate electron density, reducing tin’s electrophilicity. Such compounds are less reactive in polar solvents but may serve as intermediates in pharmaceutical synthesis .
Thermal and Chemical Stability
- Fluorinated stannanes like this compound exhibit superior thermal stability (decomposition >250°C) due to strong C–F bonds, whereas methoxy-substituted stannanes decompose at lower temperatures (~150°C) .
Preparation Methods
Reaction Conditions and Stoichiometry
The synthesis is conducted under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates. Anhydrous tetrahydrofuran (THF) serves as the solvent, facilitating the solubility of both the tin precursor and the Grignard reagent. A molar ratio of 1:3 (MeSnBr₃:C₆F₅MgBr) ensures complete substitution of all three bromine atoms. The reaction proceeds at temperatures between 0°C and 25°C , with gradual warming to room temperature to drive the reaction to completion.
Workup and Purification
Post-reaction, the mixture is quenched with a saturated ammonium chloride solution to neutralize excess Grignard reagent. The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography (using silica gel and a non-polar solvent system) or recrystallization from hexane yields the final product as a white crystalline solid.
Mechanistic Insights
The substitution mechanism proceeds through a concerted SN2-type pathway , where the nucleophilic pentafluorophenyl group attacks the electrophilic tin center. The steric bulk of the pentafluorophenyl groups and the leaving ability of bromide ions favor this mechanism. Density functional theory (DFT) studies on analogous organotin systems suggest that the reaction’s exothermicity () drives high conversion efficiency.
Analytical Characterization
This compound is characterized using the following techniques:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₄F₁₅Sn | Elemental Analysis |
| Molecular Weight | 635.91 g/mol | Mass Spectrometry |
| Melting Point | Not Reported | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Not Reported | Gas Chromatography |
| LogP | 8.27 | Chromatography |
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): A singlet at corresponds to the methyl group bonded to tin.
-
¹⁹F NMR (CDCl₃): Multiplets between and arise from the pentafluorophenyl groups.
Challenges and Mitigation Strategies
Byproduct Formation
Incomplete substitution may yield mixed halide/pentafluorophenyl derivatives (e.g., MeSnBr₂(C₆F₅)). These are removed during purification via selective elution in chromatography.
Emerging Methodologies
While the Grignard method remains dominant, recent advances in transition-metal-catalyzed coupling (e.g., using palladium or nickel complexes) show promise for milder reaction conditions. However, these approaches are still in exploratory stages for tin-based systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
